molecular formula C58H69F3N12O16S2 B1574856 Cyn 154806 (tfa)

Cyn 154806 (tfa)

Cat. No.: B1574856
M. Wt: 1311.4 g/mol
InChI Key: FYVCFCQFOBEWIO-GVGJFGMUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYN 154806 (TFA) involves solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:

Industrial Production Methods

Industrial production of CYN 154806 (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

CYN 154806 (TFA) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is the cyclic octapeptide CYN 154806 (TFA) itself, with high purity achieved through HPLC purification .

Scientific Research Applications

CYN 154806 (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study peptide synthesis and cyclization techniques.

    Biology: Employed in the study of somatostatin receptor functions and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases involving somatostatin receptors, such as neuroendocrine tumors.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mechanism of Action

CYN 154806 (TFA) exerts its effects by selectively binding to the somatostatin receptor subtype 2 (sst2). This binding inhibits the receptor’s activity, blocking the downstream signaling pathways that are normally activated by somatostatin. The molecular targets include the sst2 receptor and associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYN 154806 (TFA) is unique in its high selectivity and potency for the sst2 receptor, making it a valuable tool for studying this specific receptor subtype. Its cyclic structure also contributes to its stability and binding affinity .

Properties

Molecular Formula

C58H69F3N12O16S2

Molecular Weight

1311.4 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H68N12O14S2.C2HF3O2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57;3-2(4,5)1(6)7/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74);(H,6,7)/t30-,41+,42-,43+,44+,45-,46-,47+,48+;/m1./s1

InChI Key

FYVCFCQFOBEWIO-GVGJFGMUSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O

sequence

One Letter Code: Ac-Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Tyr-NH2 (Disulfide bridge: Cys2-Cys7)

Origin of Product

United States

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